Beta-Amyloid (26-38)
Description
Properties
Molecular Weight |
1216.5 |
|---|---|
sequence |
SNKGAIIGLMVGG |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Beta Amyloid 26 38
Primary Sequence and Amino Acid Composition of Beta-Amyloid (26-38)
The Beta-Amyloid (26-38) fragment is a 13-amino-acid peptide. The specific sequence can vary slightly depending on the source, but a commonly studied sequence is derived from the larger Amyloid Precursor Protein (APP). The amino acid sequence determines the fundamental physicochemical properties of the peptide, including its charge, hydrophobicity, and potential for forming secondary structures.
Table 1: Amino Acid Sequence of a Representative Beta-Amyloid (26-38) Fragment
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
| 26 | Asn | N | Polar, uncharged |
| 27 | Lys | K | Positively charged, basic |
| 28 | Gly | G | Smallest amino acid, flexible |
| 29 | Ala | A | Small, hydrophobic |
| 30 | Ile | I | Hydrophobic |
| 31 | Ile | I | Hydrophobic |
| 32 | Gly | G | Smallest amino acid, flexible |
| 33 | Leu | L | Hydrophobic |
| 34 | Met | M | Hydrophobic |
| 35 | Val | V | Hydrophobic |
| 36 | Gly | G | Smallest amino acid, flexible |
| 37 | Gly | G | Smallest amino acid, flexible |
| 38 | Val | V | Hydrophobic |
Solution and Solid-State Conformations of Beta-Amyloid (26-38)
The Beta-Amyloid (26-38) peptide is not static; it can adopt various three-dimensional shapes, or conformations, depending on its environment. These conformations range from ordered helical and sheet-like structures to more flexible, disordered states.
Alpha-Helical Propensities within Beta-Amyloid (26-38)
In certain environments, such as in the presence of membrane-mimicking detergents like sodium dodecyl sulfate (B86663) (SDS), the Beta-Amyloid peptide, including the (26-38) region, shows a tendency to form an alpha-helical structure. nih.gov This propensity is also influenced by the specific amino acid sequence. For instance, mutations within the amyloid peptide can either stabilize or destabilize the helical conformation. nih.govpnas.org The transition between an alpha-helical state and other conformations is a key aspect of amyloid protein dynamics. nih.gov
Beta-Sheet Conformation Adoption within Beta-Amyloid (26-38)
A hallmark of amyloid fibrils is the presence of a cross-beta-sheet structure, where peptide chains align in parallel or anti-parallel sheets. pnas.orgmdpi.com The Beta-Amyloid (26-38) region, particularly the hydrophobic C-terminal portion, is critical for the formation of these beta-sheets. acs.orgpnas.org Molecular dynamics simulations have shown that the segment from residues 24-37 is a core region for beta-sheet formation. pnas.org The presence of glycine (B1666218) residues within this sequence is thought to be important for the peptide's ability to adopt a beta-sheet structure. pnas.org This conformational transition from a soluble form to a beta-sheet-rich aggregate is a central event in amyloidogenesis. biomolther.orgmdpi.com
Disordered and Flexible Regions within Beta-Amyloid (26-38)
While parts of the Beta-Amyloid (26-38) peptide can form ordered structures, other regions remain disordered and flexible. nih.gov Intrinsically disordered regions are a common feature of amyloidogenic proteins and are believed to play a role in their aggregation. nih.govplos.org These flexible segments can allow the peptide to adopt various conformations, facilitating interactions with other molecules and promoting the transition to aggregation-prone states. nih.gov Computational studies have indicated that the N-terminal region of the larger Aβ peptide, which precedes the (26-38) fragment, retains a significant degree of disorder even during oligomerization. nih.gov The hinge region around residues 21-28 is also known to be highly disordered. acs.org
Environmental and Biophysical Modulators of Beta-Amyloid (26-38) Conformation
The conformation of Beta-Amyloid (26-38) is highly sensitive to its surrounding environment. A variety of biophysical and environmental factors can influence its structure and aggregation behavior.
Table 2: Environmental and Biophysical Factors Influencing Beta-Amyloid (26-38) Conformation
| Factor | Effect on Conformation | References |
| pH | Can alter the charge of amino acid side chains, affecting electrostatic interactions and conformational stability. | frontiersin.orgnih.gov |
| Temperature | Can influence the stability of secondary structures and the kinetics of aggregation. | nih.gov |
| Presence of Lipids/Membranes | Interaction with lipid bilayers can induce a transition from a random coil to an alpha-helical or beta-sheet structure. The Aβ:GM1 ganglioside ratio, for example, can determine whether an alpha-helix or fibril formation occurs. | pnas.orgumich.eduacs.org |
| Metal Ions | Ions like zinc, copper, and aluminum can bind to the peptide and modulate its aggregation and structure. | frontiersin.orgnih.gov |
| Solvent Conditions | The polarity and composition of the solvent can affect hydrophobic interactions and the stability of different conformations. For example, aqueous solutions favor random coil structures, while membrane-like environments promote alpha-helices. | pnas.orgnih.gov |
pH Dependence of Beta-Amyloid (26-38) Folding
The folding and conformational state of Beta-Amyloid (Aβ) peptides, including the (26-38) fragment, are significantly influenced by pH. Changes in pH alter the protonation state of ionizable residues, which in turn affects electrostatic interactions within the peptide and with the surrounding solvent, thereby modulating the peptide's conformational landscape. pnas.orgnih.gov
At neutral pH, Aβ peptides generally exist in a less folded, bending motif, characterized by intra-peptide hydrogen bonds. acs.org However, under acidic conditions, a notable conformational transition occurs. acs.org For instance, studies on Aβ(16-22), a segment partially overlapping with Aβ(26-38), have shown that at acidic pH, the peptides refold into an extended β-strand conformation. This transition is driven by the protonation of acidic residues like glutamic acid, which reduces intramolecular hydrogen bonding and favors the formation of β-sheet structures that can lead to macroscopic assembly. acs.org
| pH Condition | Dominant Conformation/Structural Feature | Effect on Aggregation | Relevant Aβ Fragment/Fibril | Reference |
|---|---|---|---|---|
| Neutral (pH ~7) | Less folded, bending motif with intra-hydrogen bonds. | Slower primary nucleation compared to acidic pH. | Aβ(16-22) | acs.org |
| Acidic (e.g., pH 3) | Extended β-strand conformation. | Accelerated fibril formation and macroscopic assembly. | Aβ(16-22) | acs.org |
| Acidic (pH ~3) vs. Basic (pH ~8) | Partially unfolded structures in the central segment (Ala21-Gly29) at acidic pH; folded structures at basic pH. | Faster aggregation rate at acidic pH. | Aβ(1-40) | nih.gov |
| pH 2 to 7 | Stable LS-shaped fibril core. | Fibril bundling increases at neutral pH. | Aβ(1-42) | researchgate.netacs.org |
Influence of Ionic Strength on Beta-Amyloid (26-38) Structure
The ionic strength of the surrounding solution plays a crucial role in modulating the conformational behavior and aggregation of Beta-Amyloid (Aβ) peptides. plos.org Salts in the solution can alter the electrostatic interactions within the peptide and between the peptide and the solvent, thereby influencing its stability and folding pathways. plos.orgnih.gov
Computational studies on the full-length human Aβ(1-42) have demonstrated that increasing the ionic strength, for example with sodium chloride (NaCl), can have a destabilizing effect on the peptide's secondary structure. plos.org Specifically, higher salt concentrations lead to a decrease in the stability of α-helical regions, particularly in the hydrophobic core (residues 10-20) and a short helix at the N-terminus. plos.org This destabilization is associated with an increase in atomic fluctuations in the hydrophobic core and a disruption of internal hydrogen bonds. plos.org The C-terminus of the peptide is generally more flexible and lacks a stable secondary structure, and its flexibility can also be influenced by ionic strength. plos.org
The effects of ionic strength are not uniform across different Aβ sequences. For instance, in rat Aβ, which differs from human Aβ at three amino acid positions, increasing ionic strength was found to decrease atomic fluctuation in the hydrophobic core, highlighting the sequence-specific nature of these interactions. plos.org
Experimental studies on other amyloidogenic peptides, such as amylin, have also shown that increasing ionic strength significantly accelerates the rate of fibril formation. nih.gov This effect is a complex interplay of several factors, including Debye screening of electrostatic repulsions between charged residues, which facilitates closer association of peptide monomers, and potentially ion-specific effects related to the Hofmeister series. nih.gov For Aβ, it has been shown that increased ionic strength can promote surface-catalyzed secondary nucleation reactions, thereby accelerating amyloid formation. biorxiv.org
It's important to note that while high ionic strength can accelerate aggregation, the initial conformational state of the monomer is a key determinant. Low ionic strength alkaline solutions are sometimes used to extract Aβ fractions of intermediate solubility from brain tissue, suggesting that under these conditions, aggregation is less favorable. nih.gov
| Ionic Strength Condition | Observed Effect on Aβ Structure/Dynamics | Impact on Aggregation | Peptide Studied | Reference |
|---|---|---|---|---|
| Increasing NaCl Concentration (0.00 M to 0.30 M) | Decreased stability of α-helical secondary structures. Increased atomic fluctuation in the hydrophobic core. | Not directly measured, but destabilization may precede aggregation. | Human Aβ(1-42) | plos.org |
| Increasing Ionic Strength (e.g., 150 mM NaF, NaCl, or LiCl) | Not directly measured. | Significantly accelerated kinetics of amyloid formation. | Aβ | biorxiv.org |
| Increasing Ionic Strength | Not directly measured. | Increased rate of fibril formation. | Amylin (another amyloidogenic peptide) | nih.gov |
| Low Ionic Strength Alkaline Solutions | Increased solubility. | Reduced aggregation, allowing for extraction. | Aβ from brain tissue | nih.gov |
Effects of Solvent Composition and Cosolutes on Beta-Amyloid (26-38) Conformation
The conformational landscape of the Beta-Amyloid (26-38) peptide fragment is highly sensitive to the composition of the solvent and the presence of cosolutes. researchgate.netnih.gov In aqueous solutions, the peptide tends to adopt collapsed coil conformations and, to a lesser extent, β-hairpin structures. researchgate.netnih.gov The β-hairpin is characterized by a turn involving residues Gly29 and Ala30 and is stabilized by backbone hydrogen bonds. nih.gov
In contrast, apolar or membrane-mimicking environments, often simulated using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), induce a significant shift towards α-helical conformations. researchgate.netmdpi.com For the Aβ(25-35) fragment, simulations show a preferential population of helical structures in HFIP/water cosolvent. researchgate.netnih.gov Experimental studies have confirmed that Aβ(25-35) adopts a helical structure in fluorinated alcohols. researchgate.net Specifically, in a solution with 50% TFE, the region from Ala30 to Met35 in Aβ(25-35) was found to adopt an α-helical conformation. researchgate.net
The effect of these cosolvents on aggregation is complex. Low concentrations of TFE and HFIP can actually enhance the rate of fibrillization. aip.org This is thought to occur because these solvents destabilize intramolecular hydrophobic interactions in the initial random coil state, making the peptide more prone to conformational rearrangements required for aggregation. aip.org However, at higher concentrations (e.g., >40%), these fluorinated alcohols stabilize the α-helical conformation, which in turn suppresses the formation of β-sheets and inhibits fibrillization. aip.org
The solvent environment also dictates the initial conformational state of the Aβ monomer, which is a critical determinant for the subsequent aggregation pathway. In organic solvents, Aβ is predominantly α-helical, whereas in aqueous media, it primarily assumes a β-sheet structure, although this is also subject to factors like pH and peptide concentration. researchgate.net
| Solvent/Cosolute | Concentration | Effect on Conformation | Effect on Aggregation | Relevant Aβ Fragment | Reference |
|---|---|---|---|---|---|
| Pure Water | - | Collapsed coil and β-hairpin conformations. | Promotes β-sheet rich fibril formation. | Aβ(25-35) | researchgate.netnih.gov |
| HFIP/Water | Not specified | Preferentially populates helical structures. | Inhibits aggregation at high concentrations. | Aβ(25-35) | researchgate.netnih.gov |
| TFE | 50% | Induces α-helical conformation (residues 30-35). | Inhibits aggregation. | Aβ(25-35) | researchgate.net |
| TFE/HFIP | Low concentrations | Destabilizes intramolecular hydrophobic interactions. | Enhances fibrillization rate. | Aβ(1-42) | aip.org |
| TFE/HFIP | High concentrations (>40%) | Stabilizes α-helical conformation. | Suppresses fibrillization. | Aβ(1-42) | aip.org |
Role of Lipid Environment in Beta-Amyloid (26-38) Conformational Changes
The lipid environment of cellular membranes is a critical factor in modulating the conformational dynamics and aggregation of Beta-Amyloid (Aβ) peptides, including the (26-38) fragment. nih.govmdpi.com Membranes can act as platforms that concentrate Aβ monomers, catalyzing their conversion from a soluble, often disordered state to aggregated, β-sheet-rich structures. nih.govmdpi.com
The interaction of Aβ with lipid bilayers is complex and depends on the specific lipid composition of the membrane. mdpi.complos.org When Aβ monomers encounter a membrane, they can undergo significant conformational changes. mdpi.commdpi.com In the presence of certain lipids, Aβ can adopt an α-helical conformation and insert into the membrane, potentially forming transmembrane channels. mdpi.com Alternatively, it can bind to the membrane surface and aggregate into β-sheet-rich structures, such as pores or fibrils. mdpi.comfrontiersin.org
The presence of specific lipids, such as gangliosides and cholesterol, which are enriched in lipid rafts, is particularly important. mdpi.comnih.gov Ganglioside GM1 has been shown to be a potent inducer of Aβ aggregation. nih.govsemanticscholar.org Binding of Aβ to GM1-containing membranes can trigger a conformational shift from a random coil to a β-sheet-rich structure, which then acts as a seed for fibril formation. mdpi.comnih.govsemanticscholar.org Studies have shown that the interaction with GM1 micelles affects the C-terminal part of the Aβ peptide, specifically around residues 27 and 37. nih.gov
Cholesterol also plays a significant role. It can influence the morphology and aggregation state of Aβ. mdpi.com In cholesterol-rich environments, Aβ tends to remain on the membrane surface in a β-sheet conformation. mdpi.com However, at higher cholesterol-to-phospholipid ratios, Aβ may insert into the bilayer as α-helical oligomers. mdpi.com The interaction between Aβ and cholesterol can promote the formation of amyloid pores. frontiersin.org
The physical properties of the membrane, such as charge, curvature, and fluidity, also influence Aβ's conformational behavior. mdpi.com Aβ can bind electrostatically to negatively charged lipids via its positively charged residues. As the surface potential increases, hydrophobic interactions can drive the peptide to insert into the membrane core. mdpi.com
| Lipid Environment | Effect on Aβ Conformation | Resulting Aβ Structure/Aggregate | Reference |
|---|---|---|---|
| General Lipid Bilayer | Induces conformational change from disordered state. | α-helical transmembrane channels or β-sheet-rich pores/fibrils. | mdpi.com |
| GM1 Ganglioside-containing membranes/micelles | Induces transition from random coil to β-sheet-rich structure. Affects conformation around residues 27 and 37. | Acts as a seed for fibril formation. | mdpi.comsemanticscholar.orgnih.gov |
| Cholesterol-rich membranes | Promotes β-sheet conformation on the membrane surface. | Surface aggregation. | mdpi.com |
| High Cholesterol-to-Phospholipid Ratio | Favors α-helical conformation. | Insertion into the lipid bilayer as α-helical oligomers. | mdpi.com |
| Negatively Charged Lipids | Initial electrostatic binding, followed by hydrophobic insertion. | Membrane insertion and aggregation. | mdpi.com |
Aggregation Dynamics and Self Assembly Pathways of Beta Amyloid 26 38
Nucleation and Elongation Kinetics of Beta-Amyloid (26-38) Self-Aggregation
The aggregation of Aβ is a nucleation-dependent process, and the kinetics are determined by the rates of both nucleation and fibril elongation. nih.gov The addition of pre-formed seeds can significantly speed up the aggregation process by bypassing the slow nucleation phase, resulting in a shorter lag time and faster aggregate formation. researchgate.net
Kinetic studies of various Aβ isoforms have revealed differences in their aggregation propensities. For instance, the primary nucleation of Aβ42 is significantly faster than that of Aβ40. bmbreports.org Similarly, the elongation rate of Aβ42 is also about ten times faster than that of Aβ40. bmbreports.org While specific kinetic data for Beta-Amyloid (26-38) is less abundant in the literature compared to full-length peptides, studies on C-terminally truncated variants like Aβ(1-38) show that truncation can impact aggregation propensity. For example, Aβ(1-38), which lacks two hydrophobic residues compared to Aβ(1-40), exhibits a reduced amyloid aggregation rate. acs.org
The aggregation process is also influenced by secondary nucleation, where the surface of existing fibrils catalyzes the formation of new nuclei from monomers. pnas.orgrsc.org This process is a major source of toxic oligomers for Aβ42. nih.gov The energy barrier for secondary nucleation is significantly lower than for primary nucleation, highlighting the catalytic role of fibril surfaces. rsc.org
Oligomerization Pathways of Beta-Amyloid (26-38)
Oligomers are intermediate species formed during the aggregation of amyloid peptides and are considered to be the most toxic forms. wikipedia.orgmdpi.com These soluble, misfolded aggregates can exist in various forms and sizes. wikipedia.orgmdpi.com The formation of oligomers is a critical step in the pathway to fibril formation and is influenced by factors such as peptide concentration and interactions with other molecules or surfaces. mdpi.com
Characterization of Soluble Beta-Amyloid (26-38) Oligomers
Soluble Aβ oligomers are heterogeneous and transient assemblies. mdpi.com They are generally defined as soluble, misfolded peptide assemblies that can have a high molecular weight. mdpi.com Due to their transient and low-populated nature, characterizing these oligomers is challenging. mdpi.com
Studies on various Aβ isoforms reveal that oligomerization pathways can differ. For example, Aβ40 and Aβ42 have been shown to oligomerize through distinct pathways. pnas.org While Aβ42 readily forms oligomers, including pentamer/hexamer units, Aβ40 primarily exists as monomers, dimers, trimers, and tetramers and does not form these larger oligomeric structures. bibliotekanauki.pl Truncated forms like Aβ(1-38) have been observed to populate multiple oligomeric states similar to Aβ(1-40). acs.org This suggests that the C-terminal sequence plays a crucial role in determining the oligomerization pathway. The hydrophobic C-terminal region is important for the rapid assembly of oligomers. mdpi.com
NMR studies on soluble Aβ oligomers have indicated a mixed parallel and antiparallel β-sheet structure, which is different from the purely parallel β-sheets found in mature fibrils. acs.orgnih.gov
Dynamics of Oligomer Formation and Stability
The formation of Aβ oligomers is a dynamic process. Monomeric Aβ peptides in solution can self-assemble into various oligomeric species. nih.gov Discrete molecular dynamics simulations have shown that for some Aβ isoforms, the oligomer size distribution is unimodal with a maximum at trimers, while for others, it is multimodal with additional larger oligomers. nih.gov
The stability of these oligomers is a key factor in their pathological role. Most amyloid oligomers are found to be transient and predominantly dissociate back to monomers rather than maturing into fibrils. pnas.org The formation of a specific β-hairpin motif within the Aβ peptide sequence has been identified as being important for the formation of higher-order oligomers. acs.org Truncation of the C-terminal region, which disrupts this hairpin formation, leads to a shift towards smaller oligomeric states. acs.org For example, Aβ(1-28) primarily forms dimers and trimers. acs.org
The table below summarizes findings on the oligomeric states of different Aβ variants.
| Aβ Variant | Predominant Oligomeric States | Structural Features | Reference(s) |
| Aβ(1-42) | Monomers, pentamers/hexamers, larger oligomers | Forms beaded structures that transform into protofibrils | pnas.orgbibliotekanauki.pl |
| Aβ(1-40) | Monomers, dimers, trimers, tetramers | Can form beaded structures on longer incubation | pnas.orgbibliotekanauki.pl |
| Aβ(1-38) | Multiple oligomeric states similar to Aβ(1-40) | Reduced aggregation rate compared to Aβ(1-40) | acs.org |
| Aβ(1-28) | Mostly dimers and trimers | Mostly unstructured dimer in simulations | acs.org |
Fibrillogenesis and Amyloid Fibril Formation by Beta-Amyloid (26-38)
Fibrillogenesis is the process by which soluble oligomers assemble into insoluble, highly ordered amyloid fibrils. biomolther.org This process involves the conversion of initial, loosely aggregated strands into mature fibrils with a characteristic cross-β structure. researchgate.net
Mechanism of Beta-Sheet Integration into Fibrillar Structures
The transition from soluble oligomers to insoluble fibrils involves a significant conformational change, primarily from random coil or α-helical structures to a β-sheet-rich conformation. nih.gov In mature fibrils, the Aβ peptides adopt a parallel, in-register cross-β-sheet structure. nih.gov This means the β-strands run perpendicular to the long axis of the fibril, with intermolecular hydrogen bonds running parallel to it. pnas.org
Solid-state NMR studies have provided detailed models of the Aβ fibril structure. For Aβ(1-40), residues 12–24 and 30–40 form parallel β-sheets, and a bend in the region of residues 25–29 brings these two β-sheets into contact. pnas.org This creates a double-layered β-sheet structure with a hydrophobic core. pnas.org During fibrillization, individual β-strands polymerize in this parallel, in-register orientation. researchgate.net AFM-IR studies have shown that fibrils have a higher content of parallel β-sheets compared to oligomers, indicating a structural evolution during aggregation. acs.org
Ultrastructural Analysis of Beta-Amyloid (26-38) Fibrils
Amyloid fibrils are unbranched filamentous structures with typical diameters of about 10 nm. pnas.org Electron microscopy and atomic force microscopy are common techniques used to visualize the morphology of these fibrils. pnas.org
The ultrastructure of Aβ fibrils can be polymorphic, meaning they can exist in different morphological forms. nih.gov For Aβ(1-40), fibrils with a diameter of approximately 5 nm have been observed. pnas.org Cryo-electron microscopy has revealed that even fibrils of the same Aβ isoform can have different protofilament arrangements. For instance, Aβ42 fibrils isolated from Alzheimer's disease patients show different S-shaped protofilament conformations. bmbreports.org
The table below presents data on the secondary structure composition of Aβ aggregates at different stages.
| Aggregate Type | % Antiparallel β-sheet | % Unordered | % Parallel β-sheet | Reference(s) |
| Aβ(1-42) Oligomers | 12 ± 3 | 36 ± 1 | 52 ± 1 | acs.org |
| Aβ(1-42) Fibrils | 7 ± 3 | 18 ± 2 | 75 ± 2 | acs.org |
This data clearly shows the increase in parallel β-sheet content as oligomers mature into fibrils.
Role of Beta-Amyloid (26-38) in Fibril Core Formation and Self-Assembly
The formation of amyloid fibrils from the beta-amyloid (Aβ) peptide is a central event in the pathology of Alzheimer's disease. These fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis, forming the core of the aggregate. nih.govtandfonline.com While much research has focused on the full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), specific fragments of the peptide can also play a crucial role in the aggregation process.
The region encompassing residues 25-29 of the Aβ peptide is known to form a bend in the peptide backbone. This bend is critical as it allows two β-sheet regions, specifically residues 12-24 and 30-40, to come into contact through interactions between their sidechains. pnas.org This interaction is fundamental to the formation of a double-layered β-sheet structure that constitutes a single cross-β unit. pnas.org This unit possesses a hydrophobic core and a hydrophobic face, which are key to the subsequent assembly into larger fibrillar structures. pnas.org
The self-assembly of amyloid peptides is a complex process that can be influenced by various factors. It is generally understood that amyloid formation is a generic property of many peptides, which under certain conditions can misfold and aggregate. tandfonline.com The process often begins with a nucleation step, where monomers associate to form unstable oligomers. These oligomers can then convert into more stable, growth-competent nuclei that serve as templates for the rapid addition of more monomers, leading to the elongation of the fibril. nih.gov The self-assembly process can be modulated by interactions with other molecules and the surrounding environment. scirp.org
Hetero-Aggregation and Cross-Seeding Mechanisms Involving Beta-Amyloid (26-38)
The aggregation of Aβ is not a solitary process and can be significantly influenced by interactions with other Aβ alloforms and different amyloidogenic proteins. This phenomenon, known as hetero-aggregation or cross-seeding, can either accelerate or inhibit fibril formation.
Cross-Seeding with Other Amyloidogenic Proteins (e.g., Tau, Islet Amyloid Polypeptide (IAPP), Alpha-synuclein)
The aggregation of Beta-Amyloid is not an isolated event and can be influenced by other proteins prone to forming amyloid structures.
Tau: There is significant evidence for cross-seeding between Aβ and the tau protein, the primary component of neurofibrillary tangles. nih.gov Pre-aggregated Aβ can induce the fibrillization of tau, suggesting that Aβ can act as a seed to promote tau pathology. nih.gov It is hypothesized that the amyloid core of Aβ can form intermolecular β-sheet interactions with specific regions of tau, such as VQIINK and VQIVYK. nih.govmdpi.com This interaction suggests a shared structural motif that facilitates cross-seeding. acs.org
Islet Amyloid Polypeptide (IAPP): IAPP, associated with type 2 diabetes, can also interact with Aβ. frontiersin.org While some studies have shown that IAPP fibrils are poor seeds for Aβ(1-40) elongation, others indicate that IAPP can delay the aggregation of Aβ. frontiersin.orgresearchgate.net The interaction is complex, with some findings suggesting that the cross-seeding of Aβ and IAPP can slow down the initial nucleation stage but accelerate the final fibrillation stage. frontiersin.org The structural compatibility between Aβ and IAPP aggregates, particularly their similar U-shaped β-sheet structures, appears to be a key factor in their cross-seeding interactions. researchgate.net
Alpha-synuclein (B15492655): Alpha-synuclein, the protein implicated in Parkinson's disease, can also cross-seed with Aβ. nih.gov Aggregates of Aβ can promote the aggregation of alpha-synuclein, and vice-versa. researchgate.net It is believed that direct interactions between the hydrophobic regions of both proteins facilitate this process. nih.gov Studies have shown that Aβ oligomers can serve as nucleation sites for the aggregation of alpha-synuclein. biorxiv.org
Table 2: Cross-Seeding Interactions of Beta-Amyloid with Other Amyloidogenic Proteins
| Interacting Protein | Nature of Interaction | Key Findings | Reference |
|---|---|---|---|
| Tau | Cross-seeding | Aβ aggregates can induce tau fibrillization. nih.gov A shared epitope may facilitate this interaction. acs.org | nih.govacs.org |
| Islet Amyloid Polypeptide (IAPP) | Cross-seeding | IAPP can delay Aβ aggregation initially but accelerate later stages. frontiersin.orgresearchgate.net Structural compatibility of β-sheets is important. researchgate.net | frontiersin.orgresearchgate.net |
| Alpha-synuclein | Cross-seeding | Aβ and alpha-synuclein aggregates can mutually promote each other's aggregation. researchgate.net Aβ oligomers can act as nucleation sites for alpha-synuclein. biorxiv.org | nih.govresearchgate.netbiorxiv.org |
Molecular Interactions and Cellular Mechanisms Modulated by Beta Amyloid 26 38
Interactions of Beta-Amyloid (26-38) with Biological Membranes
The interaction of Aβ peptides with cellular membranes is a critical event in the cascade leading to neuronal dysfunction. The Aβ(26-38) fragment, in particular, demonstrates a significant capacity to interact with and disrupt these vital biological structures.
Direct Membrane Binding and Insertion Mechanisms of Beta-Amyloid (26-38)
The Aβ(26-38) peptide can directly bind to and insert itself into the lipid bilayer of cell membranes. mdpi.combiorxiv.org This interaction is driven by a combination of electrostatic and hydrophobic forces. mdpi.com The initial binding is often facilitated by electrostatic interactions between the peptide and the lipid headgroups. biorxiv.org Following this initial contact, the hydrophobic residues within the Aβ(26-38) sequence can penetrate the hydrophobic core of the membrane. biorxiv.orgacs.org The composition of the membrane, particularly the presence of cholesterol and certain lipids like gangliosides, can significantly influence the kinetics and extent of this binding and insertion process. mdpi.comfrontiersin.org Studies have shown that cholesterol can enhance the rate of Aβ fibril formation within membranes by accelerating the nucleation process. frontiersin.org
Formation of Ion-Permeable Channels and Membrane Permeabilization by Beta-Amyloid (26-38)
A key consequence of Aβ(26-38) insertion into membranes is the formation of ion-permeable channels. oatext.comwikipedia.orgmdpi.commdpi.com These channels are often described as pore-like structures that disrupt the normal barrier function of the membrane. oatext.compnas.org The formation of these channels is a dynamic process, with Aβ oligomers assembling into barrel-shaped aggregates that span the membrane. mdpi.com These channels are typically non-selective, allowing the unregulated passage of various ions, including a significant influx of calcium (Ca2+) into the cell. mdpi.comnih.gov This disruption of ion homeostasis is a primary mechanism of Aβ-induced toxicity. mdpi.com The conductance of these amyloid-formed channels can vary, suggesting that the channels can be composed of a differing number of Aβ monomers. biorxiv.org This variability can lead to the passage of not only ions but also larger molecules, further compromising cellular integrity. biorxiv.org
Disruption of Cellular and Mitochondrial Membrane Integrity by Beta-Amyloid (26-38)
The formation of ion channels and the general perturbation of the lipid bilayer by Aβ(26-38) lead to a significant disruption of both cellular and mitochondrial membrane integrity. oatext.comfrontiersin.orgnih.govmdpi.com On the cellular level, the influx of ions, particularly Ca2+, can trigger a cascade of detrimental events, including excitotoxicity and apoptosis. oatext.commdpi.com
Receptor-Mediated Interactions of Beta-Amyloid (26-38)
In addition to direct membrane interactions, Aβ(26-38) can also exert its effects through binding to specific cell surface receptors, triggering downstream signaling pathways that contribute to neurotoxicity.
Binding to Neuronal Cell Surface Receptors
Aβ oligomers have been shown to bind to a variety of neuronal receptors, initiating pathological signaling cascades. While much of the research focuses on the full-length Aβ peptide, the principles of these interactions are relevant to its neurotoxic fragments.
N-methyl-D-aspartate receptors (NMDARs): Aβ oligomers can interact with NMDARs, leading to their dysregulation. nih.gov This interaction can result in excessive Ca2+ influx and contribute to synaptic dysfunction and excitotoxicity. nih.gov
α7-nicotinic acetylcholine (B1216132) receptors (α7nAChRs): Aβ peptides bind with high affinity to α7nAChRs. mdpi.comoaepublish.comnih.gov This interaction can be complex, with some studies suggesting an agonistic effect leading to increased intracellular Ca2+ and others an antagonistic relationship. mdpi.com The binding of Aβ to α7nAChRs is considered a critical step in mediating some of its neurotoxic effects. mdpi.comoaepublish.com
Cellular Prion Protein (PrPC): PrPC has emerged as a high-affinity receptor for Aβ oligomers. nih.govsissa.itmdpi.compnas.orgoup.com The binding of Aβ to PrPC on the neuronal surface is a key event in initiating synaptic dysfunction. nih.govmdpi.com This interaction occurs at the dendritic spines and is crucial for mediating the downstream toxic signaling of Aβ. sissa.itmdpi.com
Low-density lipoprotein receptor-related protein 1 (LRP1): LRP1 is involved in the clearance of Aβ from the brain. mdpi.comnih.gov However, it can also mediate the cellular uptake of Aβ, which can lead to intracellular accumulation and toxicity. nih.govalzdiscovery.org LRP1 can also influence the production of Aβ by interacting with the amyloid precursor protein (APP). frontiersin.org
Table 1: Neuronal Receptors for Beta-Amyloid and Associated Effects
| Receptor | Key Interaction with Beta-Amyloid | Consequence of Interaction |
|---|---|---|
| NMDAR | Dysregulation of receptor function. nih.gov | Excessive Ca2+ influx, synaptic dysfunction, excitotoxicity. nih.gov |
| α7nAChR | High-affinity binding. mdpi.comoaepublish.comnih.gov | Altered cholinergic signaling, increased intracellular Ca2+. mdpi.com |
| PrPC | High-affinity binding of oligomers. nih.govsissa.itmdpi.compnas.orgoup.com | Initiation of synaptic dysfunction and neurotoxic signaling. nih.govmdpi.com |
| LRP1 | Mediation of Aβ clearance and cellular uptake. mdpi.comnih.gov | Can lead to either clearance or intracellular accumulation of Aβ. nih.govalzdiscovery.org |
Activation of Intracellular Signaling Cascades by Beta-Amyloid (26-38)
The binding of Aβ(26-38) and related oligomers to cell surface receptors activates several intracellular signaling cascades that are central to its neurotoxic effects.
Fyn kinase: The binding of Aβ oligomers to PrPC leads to the activation of Fyn, a member of the Src family of tyrosine kinases. nih.govmdpi.comuzh.chnih.gov Activated Fyn then phosphorylates the NR2B subunit of the NMDA receptor, contributing to its dysregulation and subsequent synaptic damage. nih.gov This Aβ-PrPC-Fyn signaling pathway is a critical mediator of Aβ-induced neurotoxicity. nih.govnih.gov
Glycogen Synthase Kinase-3β (GSK-3β): Aβ can lead to the activation of GSK-3β. nih.govmdpi.commdpi.com Increased GSK-3β activity is linked to the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's disease. nih.govmdpi.comacs.org GSK-3β also plays a role in increasing Aβ production, creating a vicious cycle of neurotoxicity. nih.govacs.orgexplorationpub.com The activation of GSK-3β can be influenced by signaling from other pathways, such as the PI3K/Akt pathway. mdpi.com
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also affected by Aβ. encyclopedia.pubmdpi.comnih.gov Aβ can induce the dysregulation of the ERK pathway, which is implicated in synaptic plasticity and cell survival. encyclopedia.pubnih.gov Sustained activation or dysregulation of the MAPK/ERK pathway by Aβ can contribute to neuronal damage and cognitive decline. encyclopedia.pubnih.govspandidos-publications.com
Table 2: Intracellular Signaling Cascades Activated by Beta-Amyloid
| Signaling Kinase | Upstream Activator (Receptor) | Key Downstream Effects |
|---|---|---|
| Fyn kinase | PrPC nih.govnih.gov | Phosphorylation of NMDAR, synaptic dysfunction. nih.gov |
| GSK-3β | Multiple pathways, including those linked to Aβ. nih.govmdpi.com | Tau hyperphosphorylation, increased Aβ production. nih.govmdpi.comacs.org |
| MAPK/ERK | Various receptor and stress-induced pathways. encyclopedia.pubmdpi.comspandidos-publications.com | Dysregulation of synaptic plasticity, contribution to neuronal damage. encyclopedia.pubnih.gov |
Modulation of Inter-Protein Interactions by Beta-Amyloid (26-38)
The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. wikipedia.org APP can also be processed by α-secretase in a non-amyloidogenic pathway that prevents the formation of Aβ. frontiersin.org The balance between these pathways is crucial in determining the levels of Aβ. While the direct influence of the Aβ(26-38) fragment on APP processing is a subject of ongoing research, the broader family of Aβ peptides is known to modulate this process. For instance, Aβ can inhibit the activity of γ-secretase in a negative feedback loop. frontiersin.org
The key enzymes involved in APP processing are:
α-secretase: Primarily members of the ADAM (a disintegrin and metalloproteinase) family, which cleave APP within the Aβ domain, precluding Aβ formation. frontiersin.org
β-secretase (BACE1): This enzyme initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ sequence. frontiersin.orgnih.gov
γ-secretase: A complex of proteins including presenilins (PSEN1/PSEN2), which performs the final cut to release Aβ peptides of varying lengths. frontiersin.orgnih.gov Alterations in γ-secretase activity can lead to the production of longer, more aggregation-prone Aβ species. nih.govmdpi.com
A critical aspect of Alzheimer's disease pathology is the formation of neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein. Aβ peptides are known to promote tau pathology. frontiersin.org This interaction is not a one-way street; the presence of tau appears to be necessary for Aβ-induced neurotoxicity and cognitive deficits. mdpi.com
The mechanisms by which Aβ, including potentially the (26-38) fragment, influences tau hyperphosphorylation involve the activation of specific protein kinases:
Glycogen Synthase Kinase-3β (GSK-3β): Aβ can activate GSK-3β, a primary tau kinase, leading to increased tau phosphorylation, oxidative stress, and synaptic loss. mdpi.comnih.gov
Cyclin-Dependent Kinase 5 (CDK5): Aβ can also lead to the overactivation of CDK5. mdpi.commdpi.com This occurs through the cleavage of its regulatory subunit p35 to the more stable and potent activator p25 by the calcium-dependent protease calpain. mdpi.comacs.org Hyperactivated CDK5/p25 then phosphorylates tau at multiple sites, contributing to NFT formation. mdpi.comacs.org Aβ-induced overactivation of CDK5 has been linked to aberrant cell cycle reentry and neuronal apoptosis. mdpi.com Furthermore, there is evidence that the loss of nuclear CDK5 in neurons is associated with cell cycle reentry stimulated by Aβ. pnas.org
Table 1: Kinases Implicated in Aβ-Mediated Tau Hyperphosphorylation
| Kinase | Activating Mechanism by Aβ | Effect on Tau |
|---|---|---|
| GSK-3β | Direct or indirect activation | Phosphorylation leading to NFT formation |
| CDK5 | Calpain-mediated cleavage of p35 to p25 | Phosphorylation contributing to NFT formation |
Apolipoprotein E (ApoE) is a major cholesterol carrier in the brain and a key player in Aβ metabolism. wikipedia.org There are three common isoforms (ApoE2, ApoE3, and ApoE4), and carrying the APOE4 allele is the strongest genetic risk factor for late-onset Alzheimer's disease. wikipedia.orgfrontiersin.org
The interaction between Aβ and ApoE isoforms is critical:
Aβ Aggregation and Clearance: ApoE isoforms differentially affect the aggregation and clearance of Aβ. nih.gov ApoE4 is less effective at clearing Aβ peptides from the brain and promotes their aggregation into toxic oligomers and plaques more readily than ApoE2 and ApoE3. frontiersin.orgnih.govmdpi.com
Cellular Uptake: ApoE4 has a higher affinity for Aβ and facilitates its internalization into neurons via the low-density lipoprotein receptor-related protein (LRP). proteopedia.org
Intracellular Intersection: Astrocyte-derived ApoE has been shown to intersect with APP and Aβ within neurons, and ApoE4 increases the levels of intracellular Aβ42. life-science-alliance.org
The region of Aβ spanning residues 12-28 has been identified as a binding site for ApoE, suggesting that the Aβ(26-38) fragment, which partially overlaps with this region, could participate in these crucial interactions. proteopedia.org
Beyond APP, tau, and ApoE, Aβ(26-38) can interact with other cellular components, contributing to mitochondrial dysfunction and oxidative stress.
Aβ-binding alcohol dehydrogenase (ABAD): This mitochondrial enzyme is involved in cellular detoxification. nih.gov Aβ can bind to ABAD within the mitochondria, leading to increased mitochondrial dysfunction, production of reactive oxygen species (ROS), and oxidative stress. proteopedia.orgnih.govmdpi.com This interaction can impair the enzyme's function, contributing to neuronal damage. nih.gov The binding of Aβ to ABAD has been observed in the brains of Alzheimer's disease patients and transgenic mouse models. mdpi.comresearchgate.net
Catalase: This antioxidant enzyme is crucial for breaking down hydrogen peroxide (H₂O₂). nih.gov Aβ has been shown to bind directly to catalase and inhibit its activity. proteopedia.orgnih.govrockland.com This inactivation of catalase by Aβ leads to an increase in cellular H₂O₂ levels, thereby exacerbating oxidative stress. nih.govrockland.com The binding site on catalase for Aβ has been suggested to involve residues 31-35. proteopedia.org
Interactions with Apolipoprotein E (ApoE) Isoforms
Mechanisms of Beta-Amyloid (26-38)-Induced Cellular Dysfunction (excluding clinical human trial data)
The molecular interactions of Aβ(26-38) translate into significant cellular dysfunction, particularly at the synapse, which is a primary site of pathology in the early stages of Alzheimer's disease.
A growing body of evidence indicates that soluble Aβ oligomers are a primary cause of synaptic dysfunction and loss, which are the best structural correlates of cognitive impairment in Alzheimer's disease. nih.govnih.govportlandpress.comnih.gov This synaptic failure occurs long before widespread neuronal death. portlandpress.com
Key mechanisms of Aβ-induced synaptic dysfunction include:
Disruption of Glutamate (B1630785) Receptor Function: Aβ oligomers disrupt the function and trafficking of key glutamate receptors that are essential for synaptic plasticity, the cellular basis of learning and memory. nih.govnih.gov
NMDA Receptors (NMDARs): Aβ oligomers can cause the endocytosis (internalization) of NMDARs from the synaptic surface. jneurosci.org This process can be mediated by the activation of striatal-enriched protein tyrosine phosphatase (STEP). mdpi.comjneurosci.org Aβ can also lead to a switch in the subunit composition of NMDARs. pnas.org
AMPA Receptors (AMPARs): Aβ also triggers the internalization and degradation of AMPARs, reducing their number at the synapse. nih.govethz.chnih.govtandfonline.com This leads to a depression of excitatory synaptic transmission. nih.govjneurosci.org The process involves the ubiquitination of AMPARs. nih.gov
Dendritic Spine Loss: Dendritic spines are the physical locations of most excitatory synapses. Aβ oligomers cause a reduction in the density of dendritic spines. nih.govethz.chneurology.orgresearchgate.net This loss of spines is a direct structural correlate of the loss of synapses. Overproduction of Aβ, either from axons or dendrites, can locally reduce spine density on nearby dendrites. nih.gov While some studies show a decrease, others have unexpectedly observed an increase in total spine density, specifically of the "stubby" type, after acute Aβ application, suggesting complex and potentially dual effects on spine dynamics. frontiersin.org
Table 2: Summary of Aβ-Induced Synaptic Dysfunction Mechanisms
| Mechanism | Key Molecular Target | Functional Consequence |
|---|---|---|
| Receptor Internalization | NMDA Receptors, AMPA Receptors | Reduced synaptic transmission |
| Impaired Plasticity | LTP/LTD Balance | Inhibition of LTP, facilitation of LTD |
| Structural Changes | Dendritic Spines | Reduction in spine density and altered morphology |
Mitochondrial Dysfunction and Bioenergetic Impairment
Beta-amyloid peptides are known to induce significant mitochondrial dysfunction, which is considered an early and pivotal event in neurodegeneration. aginganddisease.org Aβ peptides accumulate within mitochondria, disrupting cellular energy metabolism and function. nih.govnih.govmdpi.com This interaction leads to a cascade of detrimental effects, including the impairment of the electron transport chain (ETC), inhibition of critical metabolic enzymes, and a subsequent decline in ATP synthesis. nih.govfrontiersin.org
Key mitochondrial processes are affected by Aβ's presence. The peptide directly interacts with mitochondrial proteins and impairs the activity of several enzymes crucial for cellular respiration. nih.gov This includes components of the tricarboxylic acid (TCA) cycle and the ETC. nih.gov The dysfunction of the ETC not only curtails ATP production but also becomes a primary source of intracellular reactive oxygen species. nih.gov Furthermore, Aβ can interfere with the import of nuclear-encoded mitochondrial proteins, further compromising mitochondrial integrity and function over time. nih.gov
Research has identified specific enzymatic targets of Aβ peptides. The activities of the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (α-KGDH) complex, both vital for the Krebs cycle, are significantly reduced. nih.govnih.gov Within the ETC, the function of Complex I and Complex IV (cytochrome c oxidase) is notably inhibited, diminishing the mitochondrial membrane potential. nih.govmdpi.com Another critical interaction involves Aβ-binding alcohol dehydrogenase (ABAD), a mitochondrial matrix protein. nih.govpnas.org The binding of Aβ to ABAD blocks its normal function and exacerbates mitochondrial stress and ROS production. nih.govmdpi.com
| Mitochondrial Component/Process | Effect of Beta-Amyloid Interaction | Consequence | References |
|---|---|---|---|
| Electron Transport Chain (ETC) | Inhibition of Complex I and Complex IV activity | Decreased mitochondrial respiration and ATP synthesis | nih.govnih.govmdpi.com |
| Krebs Cycle Enzymes | Reduced activity of Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH) | Impaired energy metabolism | nih.govnih.gov |
| ATP Synthesis | Decreased activity of ATP synthase (Complex V) | Cellular energy deficit | nih.gov |
| Mitochondrial Protein Import | Inhibition of protein translocation into mitochondria | Accumulation of unprocessed proteins, impaired mitochondrial biogenesis | nih.govfrontiersin.org |
| Aβ-Binding Alcohol Dehydrogenase (ABAD) | Binding of Aβ to ABAD, blocking its activity | Increased ROS production, mitochondrial dysfunction | nih.govmdpi.compnas.org |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production
A central mechanism of beta-amyloid toxicity is the induction of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. nih.gov Aβ peptides are potent generators of ROS, creating a vicious cycle where oxidative stress can, in turn, promote the production and aggregation of Aβ. nih.govmdpi.com
The primary sources of Aβ-induced ROS are mitochondrial dysfunction and direct interactions with redox-active metal ions. nih.govnih.gov The impaired electron transport chain in mitochondria leads to an increase in electron leakage and the formation of superoxide (B77818) radicals. nih.gov Additionally, Aβ peptides can bind to metal ions like copper (Cu) and iron (Fe), which then catalytically produce highly reactive hydroxyl radicals. nih.gov This oxidative assault damages essential biomolecules, including lipids, proteins, and nucleic acids. mdpi.comnih.gov Markers of this damage, such as 4-hydroxynonenal (B163490) (4-HNE) from lipid peroxidation and 8-Hydroxy-2'-Deoxyguanosine (8-OHdG) from DNA oxidation, are found at elevated levels in affected brains. mdpi.com Furthermore, Aβ has been shown to inhibit key antioxidant enzymes, such as mitochondrial superoxide dismutase (MnSOD), weakening the cell's ability to detoxify ROS. nih.gov
Neuroinflammatory Response Modulation by Microglia and Astrocytes
Neuroinflammation is a hallmark of brains affected by beta-amyloid pathology and is primarily mediated by the brain's resident immune cells: microglia and astrocytes. d-nb.infonih.gov Aβ peptides act as potent stimuli, triggering the activation of these glial cells, which leads to the release of a host of inflammatory mediators. mdpi.comd-nb.infofrontiersin.org
Activated microglia and astrocytes migrate towards Aβ deposits. mdpi.com While microglia can phagocytose and clear Aβ, their sustained activation leads to a chronic pro-inflammatory state. frontiersin.org Both activated microglia and astrocytes release inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as other reactive molecules that contribute to neuronal damage. frontiersin.orgnih.govbmrat.org This inflammatory environment can disrupt the blood-brain barrier and exacerbate neuronal injury. mdpi.com
Moreover, glial cells can become part of a detrimental feedback loop. Activated astrocytes have been shown to increase their expression of β-secretase (BACE1) and amyloid precursor protein (APP), leading to the production of more Aβ. aginganddisease.orgnih.gov The interaction is complex, as microglia can release factors that induce a reactive, neurotoxic phenotype in astrocytes. frontiersin.org This interplay between microglia, astrocytes, and Aβ creates a self-perpetuating cycle of neuroinflammation and neurodegeneration. bmrat.org
| Glial Cell Type | Response to Beta-Amyloid | Key Inflammatory Mediators Released | References |
|---|---|---|---|
| Microglia | Activation, phagocytosis of Aβ, release of cytokines | IL-1β, IL-6, TNF-α, ROS | mdpi.comd-nb.infofrontiersin.org |
| Astrocytes | Activation (astrogliosis), release of cytokines, potential for Aβ production | IL-1β, IL-6, TNF-α, C3 | frontiersin.orgnih.govaginganddisease.orgnih.gov |
Endoplasmic Reticulum (ER) Stress Response
The UPR is initiated by three main ER-resident sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). plos.orgmdpi.com Aβ has been shown to activate these pathways. plos.org For instance, Aβ treatment can increase the phosphorylation of PERK and its downstream target, eIF2α, which mediates translational attenuation. plos.org It also activates the IRE1α branch, leading to the splicing of X-box binding protein 1 (XBP1) mRNA to produce an active transcription factor. nih.govoup.com
However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. plos.orgmdpi.com This involves the upregulation of pro-apoptotic factors such as C/EBP homologous protein (CHOP) and the activation of specific caspases, including caspase-4 in humans, which ultimately lead to programmed cell death. plos.orgnih.govnih.gov
Impairment of Cellular Degradation and Clearance Pathways
The steady-state level of beta-amyloid in the brain is maintained by a balance between its production and its clearance. nih.gov An impairment in clearance mechanisms is believed to be a critical factor in the accumulation of Aβ. nih.gov The brain employs several pathways to remove Aβ. en-journal.orgoup.com
Extracellularly, Aβ is degraded by a variety of Aβ-degrading enzymes (ADEs), with neprilysin being one of the most significant. nih.govacs.org Glial cells, particularly microglia and astrocytes, also play a crucial role by taking up and degrading Aβ through phagocytosis and the endosomal-lysosomal pathway. en-journal.orgfrontiersin.org
Effects on Neuronal Excitability and Calcium Homeostasis
Beta-amyloid peptides profoundly disrupt neuronal function by altering calcium (Ca²⁺) homeostasis and neuronal excitability. nih.govnih.gov A primary mechanism for this disruption is the formation of aberrant ion channels or pores in the neuronal membrane that are permeable to cations, including Ca²⁺. frontiersin.orgmdpi.com This leads to an uncontrolled influx of calcium, elevating intracellular Ca²⁺ levels and triggering downstream neurotoxic cascades. nih.govfrontiersin.org
Beyond forming pores, Aβ peptides modulate the function of endogenous channels and receptors. nih.gov A critical target is the N-methyl-D-aspartate receptor (NMDAR), a subtype of glutamate receptor essential for synaptic plasticity and neuronal communication. pnas.orgnih.gov Aβ oligomers can enhance the activity of NMDARs, particularly extrasynaptic NMDARs, leading to excessive Ca²⁺ influx and excitotoxicity. nih.govfrontiersin.orgpnas.org This NMDAR-dependent mechanism is linked to synaptic depression and the loss of dendritic spines. pnas.orgfrontiersin.org
The consequences of disrupted Ca²⁺ homeostasis and altered channel function can manifest as either neuronal hyperexcitability or hypoexcitability, depending on the specific targets and conditions. nih.gov For example, while enhanced NMDAR activity can lead to hyperexcitability, effects on other channels, like Ca²⁺-activated K⁺ channels, can also alter neuronal firing patterns. nih.gov This destabilization of neuronal activity and calcium regulation is a key contributor to the synaptic dysfunction observed in neurodegenerative diseases. nih.gov
Advanced Research Methodologies for Studying Beta Amyloid 26 38
Peptide Synthesis and Derivatization Techniques for Beta-Amyloid (26-38)
The chemical synthesis of beta-amyloid peptides, including the (26-38) fragment, is notoriously challenging due to their high hydrophobicity and inherent tendency to aggregate, even during the synthesis process itself. nih.gov The primary method employed for producing Aβ(26-38) and its derivatives is Solid-Phase Peptide Synthesis (SPPS), predominantly using the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) chemical strategy. nih.gov
Solid-Phase Peptide Synthesis (SPPS) of Aβ(26-38):
The Fmoc/tBu SPPS approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov
Resin and Linker: The synthesis typically begins with a functionalized resin, such as Wang resin or 2-chlorotrityl chloride resin. nih.gov The choice of resin and linker is critical for managing the aggregation of the hydrophobic peptide chain. ChemMatrix resin, a PEG-based support, has shown improved performance for synthesizing hydrophobic peptides like Aβ by providing a more polar environment that can disrupt intermolecular hydrogen bonding and aggregation.
Coupling and Deprotection: Each amino acid, with its side chain protected by a tBu-based group, is activated and coupled to the N-terminus of the resin-bound peptide. Fmoc protecting groups on the alpha-amine of the incoming amino acid are removed using a piperidine (B6355638) solution before the next coupling cycle. nih.gov To overcome aggregation-related difficulties, strategies such as using microwave-assisted SPPS can be employed to accelerate coupling and deprotection steps and disrupt the formation of secondary structures on the resin. nih.gov
Cleavage and Purification: Once the full Aβ(26-38) sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). The crude peptide is then purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). rsc.org
Derivatization Techniques:
Derivatization of the Aβ(26-38) peptide is a key strategy for a variety of research applications, from studying structure-activity relationships to developing diagnostic tools.
Isotopic Labeling: For structural studies using NMR and IR spectroscopy, specific atoms within the peptide can be isotopically labeled (e.g., with ¹³C, ¹⁵N). This is achieved by using Fmoc-protected amino acids with the desired labels during SPPS. pnas.orgpnas.org This allows researchers to probe specific residues within the aggregating structure.
Fluorescent Tagging: Covalently attaching fluorescent probes (fluorophores) to the peptide, typically at the N-terminus, enables the use of sensitive fluorescence spectroscopy techniques to monitor aggregation. nih.gov However, care must be taken as the fluorophore itself can influence the aggregation kinetics and oligomer size. nih.gov
Amino Acid Substitution: Analogs of Aβ(26-38) can be synthesized by replacing one or more amino acids. nih.gov For example, substituting specific residues can help identify which amino acids are critical for aggregation or interaction with other molecules. This is accomplished by simply incorporating the desired amino acid derivative during the SPPS cycle. acs.org
Solubilizing Tags: To improve the synthesis and handling of highly aggregation-prone peptides, temporary solubilizing tags can be added. For instance, lysine (B10760008) residues can be added to the C-terminus during synthesis, which improves solubility and purification. These tags are then enzymatically removed post-purification using carboxypeptidase B. nih.gov Another technique involves creating a water-soluble O-acyl isopeptide by modifying a serine residue (like Ser26), which can be rearranged back to the native peptide after synthesis and purification. nih.gov
| Synthesis Technique | Description | Key Considerations for Aβ(26-38) |
| Fmoc/tBu SPPS | Standard method for assembling the peptide chain on a solid support. | High hydrophobicity requires optimized resins (e.g., ChemMatrix) and coupling reagents. |
| Microwave-Assisted SPPS | Uses microwave energy to accelerate reaction times and reduce on-resin aggregation. | Can significantly improve yield and purity of difficult sequences like Aβ(26-38). nih.gov |
| Derivatization | Chemical modification, such as isotopic labeling, fluorescent tagging, or amino acid substitution. | Enables advanced characterization but requires careful planning to avoid altering native peptide behavior. |
| Solubilizing Tags | Temporary addition of hydrophilic groups (e.g., Lys-tail, O-acyl isopeptide) to enhance solubility. | Improves handling during synthesis and purification; requires an additional enzymatic or chemical removal step. nih.govnih.gov |
Spectroscopic and Biophysical Characterization of Beta-Amyloid (26-38) Aggregation
A suite of powerful spectroscopic and biophysical techniques is employed to investigate the aggregation pathway of Aβ(26-38), from soluble monomers to insoluble fibrils. These methods provide detailed insights into the structural transitions and dynamics that define the amyloid cascade.
CD spectroscopy is a fundamental tool for monitoring changes in the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.
For Aβ(26-38), CD spectroscopy is used to track the transition from a disordered or α-helical state to the characteristic β-sheet structure associated with amyloid fibrils. osti.gov
Spectral Signatures: A random coil conformation typically shows a single minimum around 198 nm. An α-helical structure is characterized by two negative bands near 208 nm and 222 nm. acs.org A β-sheet structure is identified by a single broad minimum around 216-220 nm and a maximum near 196 nm. acs.orgresearchgate.net
Kinetic Analysis: By recording CD spectra over time, researchers can follow the kinetics of the conformational change. ox.ac.uk Studies on Aβ peptides show a progressive shift from initial random coil/α-helical spectra to a dominant β-sheet signal as aggregation proceeds. osti.gov Environmental factors, such as the presence of lipid membranes or metal ions, can be studied for their effect on this structural transition. ox.ac.ukoup.com
Fluorescence-based assays are highly sensitive methods for detecting and quantifying amyloid fibrils. mdpi.com They rely on extrinsic dyes whose fluorescent properties change upon binding to the cross-β-sheet architecture of amyloid aggregates.
Thioflavin T (ThT) Assay: ThT is the most widely used dye for monitoring amyloid aggregation. tandfonline.com When ThT binds to the β-sheet channels of amyloid fibrils, its fluorescence emission intensity at ~482-490 nm increases dramatically. researchgate.netscispace.com This property allows for real-time kinetic analysis of fibril formation, revealing the characteristic sigmoidal curve with a lag phase, a growth (elongation) phase, and a plateau phase. researchgate.net It is important to note that some compounds can interfere with ThT fluorescence, potentially leading to false-positive or false-negative results. tandfonline.com
Congo Red (CR) Binding Assay: Congo Red is a histological dye known for its ability to bind amyloid plaques. google.com Upon binding to amyloid fibrils, the absorbance maximum of CR shifts from ~490 nm to ~540 nm. researchgate.net This spectral shift can be measured with a spectrophotometer to assess amyloid formation. researchgate.net When viewed under polarized light, CR-stained amyloids exhibit a characteristic apple-green birefringence. While CR is a classic amyloid stain, its interaction with Aβ can be complex, and it has been reported to both inhibit and promote aggregation under different conditions. researchgate.net
| Assay | Principle | Information Gained |
| Thioflavin T (ThT) | Enhanced fluorescence emission upon binding to cross-β-sheet structures. mdpi.com | Real-time kinetics of fibril formation, quantification of final fibril amount. royalsocietypublishing.org |
| Congo Red (CR) | Absorbance spectrum shifts upon binding to fibrils; shows birefringence under polarized light. researchgate.net | Confirmation of amyloid structure, can be used to quantify aggregates. |
Solid-state NMR (ssNMR) spectroscopy is an unparalleled technique for providing high-resolution structural and dynamic information about insoluble aggregates like Aβ fibrils. pnas.org By using isotopically labeled peptides, ssNMR can determine the precise arrangement of atoms within the fibril.
Structural Constraints: ssNMR experiments can identify which residues are part of β-strands, turns, or disordered regions. nih.gov For instance, analysis of Aβ(1-40) fibrils has shown that residues in the ~30-38 range form a distinct β-sheet region, which would be a key structural feature of Aβ(26-38) aggregates. nih.gov
Intermolecular Arrangement: Techniques like multiple quantum (MQ) NMR can determine the intermolecular organization of the peptide chains within a β-sheet (i.e., parallel vs. antiparallel). pnas.org Studies on full-length Aβ have established a parallel, in-register arrangement, where identical residues from adjacent chains are aligned. pnas.org
Dynamics: ssNMR can also probe the molecular flexibility along the peptide backbone. In mature Aβ fibrils, the β-sheet core is rigid, while N-terminal regions are typically more flexible and disordered. nih.gov
Vibrational spectroscopy techniques like IR and Raman provide a "fingerprint" of a peptide's secondary structure without the need for labels. mdpi.com
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to peptide secondary structure. The amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching vibrations of the peptide backbone, is particularly informative. baizgroup.org Amyloid fibrils exhibit a strong, narrow amide I peak between 1615 and 1630 cm⁻¹, which is characteristic of the extended, highly ordered cross-β-sheet structure. acs.org
Raman Spectroscopy: Raman spectroscopy also provides information on secondary structure through various amide bands (Amide I, II, and III). mdpi.com It is a label-free, non-destructive technique that is not susceptible to interference from water, making it well-suited for studying biological samples in aqueous environments. acs.org Deep UV resonance Raman (DUVRR) can selectively enhance signals from the peptide backbone, providing detailed information about conformation and hydrogen bonding. acs.org
Dual Polarization Interferometry (DPI) is a surface-sensitive biophysical technique that provides real-time, quantitative measurements of the thickness, density, and mass of molecular layers as they form on a surface. acs.org This makes it ideal for studying the early stages of Aβ aggregation, particularly its interaction with model cell membranes (e.g., supported lipid bilayers). researchgate.net
By immobilizing a lipid bilayer on the DPI sensor chip, researchers can introduce Aβ(26-38) and monitor its binding and subsequent aggregation on the membrane surface. DPI can detect subtle conformational changes in the bound peptide layer, providing insight into how membrane interactions may trigger or modulate the aggregation process. acs.orgresearchgate.net It is a powerful, label-free method for understanding the initial molecular events that lead to the formation of larger, toxic oligomers. frontiersin.org
Infrared (IR) and Raman Spectroscopy for Conformational Fingerprinting
High-Resolution Microscopy Techniques for Visualizing Beta-Amyloid (26-38) Aggregates
Advanced microscopy techniques are indispensable for elucidating the structural and morphological characteristics of Beta-Amyloid (Aβ) aggregates. These methods provide high-resolution insights into the hierarchical assembly of Aβ peptides, from early oligomers to mature fibrils, which is crucial for understanding their pathological mechanisms.
Atomic Force Microscopy (AFM) for Aggregate Morphology
Atomic Force Microscopy (AFM) is a powerful scanning probe technique for imaging the morphology of Aβ aggregates at the nanoscale. nsf.gov By scanning a sharp tip over a surface, AFM provides three-dimensional topographical images of adsorbed Aβ species, enabling the characterization of their size, shape, and assembly state. nih.gov In situ AFM allows for the direct observation of the aggregation process in real-time under physiological-like conditions. nih.gov
Studies using AFM have revealed a significant polymorphism in Aβ aggregates. Depending on the specific Aβ fragment and environmental conditions, a variety of morphologies can be observed, including spherical oligomers, curvilinear protofibrils, and mature, unbranched fibrils. nsf.gov For instance, Aβ fragments can form distinct oligomeric and fibrillar aggregates in free solution. nsf.gov The substrate can also influence aggregation; studies on hydrophilic mica and hydrophobic graphite (B72142) have shown that surfaces can template the self-assembly of Aβ. nih.gov High-speed AFM has been employed to visualize the dynamics of Aβ fibril formation, revealing different growth modes that produce either straight or spiral fibrils and even unexpected switching between these morphologies during elongation. pnas.org
Table 1: Morphological Characteristics of Aβ Aggregates Observed by AFM
| Aggregate Type | Aβ Fragment | Observed Morphology | Typical Dimensions | Source |
|---|---|---|---|---|
| Oligomers | Aβ-42 | Spherical particles | Diameter: ~7 to 9 nm | nih.gov |
| Protofibrils | Aβ-40 | Nodular, curvilinear filaments | Diameter: ~3 to 8 nm; Height: ~3.9 nm | nih.govnih.gov |
| Protofibrils | Aβ-42 | Nodular, curvilinear filaments | Height: ~5.5 nm | nih.gov |
| Fibrils | Aβ1–11 | Highly curved, half ring-like | - | nsf.gov |
| Fibrils | Aβ1–42 | Long, straight, unbranching | Pitch Length (spiral): 99 ± 20 nm | pnas.orgtandfonline.com |
This table presents a summary of morphological data for different Aβ aggregates as characterized by Atomic Force Microscopy.
Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) for Fibril Ultrastructure
Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) are fundamental techniques for visualizing the ultrastructure of Aβ fibrils. TEM, which involves staining the sample with heavy metals to enhance contrast, has historically been used to confirm the fibrillar nature of Aβ aggregates, showing them as long, straight, and unbranching structures, typically 10-20 nm in width. tandfonline.commdpi.comresearchgate.net These studies have also highlighted the polymorphic nature of fibrils, where the same peptide can form fibrils with different widths and helical crossover distances. nih.gov
Cryo-EM, a technique where samples are flash-frozen in vitreous ice, allows for the observation of macromolecules in their near-native state without the need for staining. This has revolutionized the structural biology of amyloid fibrils. capes.gov.br Recent advances in cryo-EM have enabled the determination of Aβ fibril structures at near-atomic resolution. mdpi.comnih.gov For example, the structure of an Aβ(1-42) fibril was determined to 4.0 Å resolution, revealing it to be composed of two intertwined protofilaments. capes.gov.brexlibrisgroup.com These high-resolution structures show the precise arrangement of peptide chains in a cross-β conformation, where β-strands run perpendicular to the fibril axis. tandfonline.comcapes.gov.brexlibrisgroup.com Cryo-electron tomography, an extension of cryo-EM, has been used to visualize the three-dimensional interaction of Aβ aggregates with lipid membranes, providing insights into membrane disruption mechanisms. biorxiv.orgbiorxiv.org
Table 2: Ultrastructural Features of Aβ Fibrils Revealed by TEM and Cryo-EM
| Technique | Aβ Species | Key Structural Findings | Resolution/Dimensions | Source |
|---|---|---|---|---|
| TEM | Aβ Peptide | Long, straight, unbranching fibrils | Width: 10-20 nm | tandfonline.commdpi.com |
| TEM | Various Aβ | Polymorphism in fibril width and helical pitch | Variable | nih.gov |
| Cryo-EM | Aβ(1-42) | Two intertwined protofilaments; "LS"-shaped topology | 4.0 Å | capes.gov.brnih.govexlibrisgroup.com |
| Cryo-EM | Arctic Aβ | Fibril structure significantly different from wild-type | Near-atomic | biorxiv.org |
| Cryo-EM | Aβ(1-42) | Two-filament structure is common | - | pnas.org |
This table summarizes key ultrastructural findings for Aβ fibrils obtained through Transmission and Cryo-Electron Microscopy.
Cellular and In Vitro Model Systems for Beta-Amyloid (26-38) Research
To investigate the biological consequences of Beta-Amyloid (Aβ) aggregation, particularly the effects of fragments like Aβ(26-38), researchers utilize a range of model systems. These models, from cultured cells to artificial membranes, allow for the controlled study of toxicity, membrane interactions, and synaptic dysfunction.
Neuronal and Glial Cell Culture Models for Toxicity Assessment
Cell culture models are fundamental for assessing the cytotoxicity of Aβ peptides. Primary neuronal cultures, as well as immortalized cell lines like the human neuroblastoma SH-SY5Y, are widely used. plos.org Studies have shown that the toxicity of Aβ is dependent on its aggregation state, with soluble oligomers and protofibrils often being more toxic than monomers or mature fibrils. plos.orgnih.gov For instance, spontaneously fibrillizing Aβ has been shown to induce neurite degeneration and apoptosis in differentiated SH-SY5Y cells, while pre-formed fibrils had no toxic effect. plos.org
Glial cells, including astrocytes and microglia, are also critical players in Aβ-related pathology. nih.gov Co-cultures of neurons and glial cells have demonstrated that glial cells can internalize Aβ. nih.gov While this uptake can be a clearance mechanism, it can also lead to glial activation and the release of inflammatory factors and neurotoxic extracellular vesicles, causing secondary neuronal damage. nih.govfrontiersin.orgdiva-portal.org Studies using rat glial C6 cell cultures have shown that exposure to Aβ can lead to cell death. acs.org In the early stages of pathology, activated microglia may help clear toxic Aβ, but chronic activation contributes to neuroinflammation and impaired phagocytosis. nih.gov
Table 3: Effects of Aβ in Neuronal and Glial Cell Culture Models
| Cell Model | Aβ Species | Observed Effect | Source |
|---|---|---|---|
| Primary Neuronal Cultures | Aβ Oligomers | Rapid cell death via mitochondrial apoptotic pathway | nih.gov |
| Differentiated SH-SY5Y Cells | Fibrillizing Aβ(1-42) | Neurite beading, fragmentation, and apoptosis | plos.org |
| Neuron-Glia Co-cultures | Aβ(42) Protofibrils | Astrocytic uptake, release of neurotoxic extracellular vesicles, delayed neuronal death | nih.govdiva-portal.org |
| Rat Glial C6 Cells | Aβ(1-42) | Reduction in cell survival/cell death | acs.org |
| Microglia | Aβ Plaques | Altered morphology and activation state, release of inflammatory factors | nih.gov |
This table outlines key research findings on the toxic effects of Beta-Amyloid in various neuronal and glial cell culture systems.
Artificial Membrane and Lipid Bilayer Systems for Membrane Interaction Studies
Artificial membrane systems, such as lipid monolayers, vesicles (liposomes), and supported lipid bilayers, are crucial for studying the direct physical interactions between Aβ peptides and cell membranes. These models allow researchers to control lipid composition and biophysical properties, providing molecular-level details of how Aβ disrupts membrane integrity. acs.orgmdpi.com Aβ's interaction with membranes is a key step in several proposed toxicity mechanisms, including pore formation and membrane destabilization. frontiersin.org
Studies have shown that Aβ peptides can alter membrane fluidity, thickness, and local lipid packing. acs.org The lipid composition, particularly the presence of cholesterol and gangliosides like GM1, significantly influences these interactions. mdpi.comfrontiersin.orgportlandpress.com For example, Aβ has been shown to bind preferentially to cholesterol-rich regions of artificial lipid bilayers. frontiersin.org However, other studies indicate that increasing cholesterol can also have a stabilizing effect, mitigating Aβ-induced membrane disruption. portlandpress.com The interaction can lead to membrane thinning, increased permeability, and even fragmentation, which are thought to contribute to the loss of cellular homeostasis in vivo. acs.orgnih.gov
Organotypic Slice Cultures for Synaptic Plasticity Studies
Organotypic hippocampal and cortical slice cultures are sophisticated ex vivo models that preserve the complex three-dimensional cytoarchitecture and synaptic connectivity of brain tissue. This makes them exceptionally valuable for studying how Aβ affects synaptic function and plasticity, which are processes central to learning and memory. jneurosci.org
Application of Aβ to these slice cultures has been shown to cause a range of synaptic deficits. Aβ oligomers can inhibit long-term potentiation (LTP), a key cellular correlate of memory formation, and enhance long-term depression (LTD). nih.govmdpi.com These effects are often dependent on the activity of neurotransmitter receptors like NMDA and AMPA receptors. nih.govpnas.org Research has also revealed a role for endogenous Aβ in homeostatic synaptic plasticity, a process where neurons adjust their synaptic strength to maintain stable network activity. jneurosci.orgnih.gov For example, in organotypic cultures from APP-knockout mice, the normal homeostatic strengthening of synapses was absent but could be rescued by the application of Aβ. jneurosci.org Furthermore, slice cultures have been used to demonstrate that Aβ can induce the loss of dendritic spines, the postsynaptic structural components of most excitatory synapses. pnas.orgfrontiersin.org
In Vivo Animal Models for Investigating Beta-Amyloid (26-38) Related Pathology (non-human, non-clinical focus)
In vivo animal models are indispensable tools for elucidating the complex pathological processes associated with beta-amyloid (Aβ) peptides. While research often focuses on full-length Aβ, models relevant to the study of specific fragments like Aβ(26-38) are crucial for understanding the distinct contributions of different peptide regions to amyloidogenesis and neurotoxicity. These models, primarily non-human and with a non-clinical focus, allow for controlled investigation of pathological mechanisms in a living system.
Direct Brain Infusion or Seeding Models for Amyloidogenesis
Direct brain infusion models offer a more targeted approach to studying the effects of specific Aβ fragments, including Aβ(26-38). This technique involves the direct injection of a specific substance, such as a synthetic Aβ peptide, into the brain of a host animal. frontiersin.orgmdpi.com This method allows for precise control over the type and concentration of the Aβ species being investigated, providing a powerful tool to dissect the specific pathological roles of fragments like Aβ(26-38).
The principle of "seeding" is central to these models. It is based on the concept that misfolded protein aggregates can act as templates, or "seeds," to induce the misfolding and aggregation of endogenous proteins in a self-propagating manner. embopress.orgmdpi.comtmc.edu The injection of pre-aggregated synthetic Aβ or brain extracts containing Aβ aggregates can accelerate the onset and progression of amyloid pathology in recipient animals, particularly in transgenic models that are already predisposed to Aβ accumulation. embopress.orgnih.govnih.gov
Methodological Aspects of Direct Infusion/Seeding:
Injectate Composition: Can consist of synthetic Aβ peptides (such as Aβ(26-38)), oligomers, or fibrils, as well as brain homogenates from aged transgenic animals or deceased AD patients. mdpi.comnih.gov
Host Animals: Both transgenic and non-transgenic animals can be used. Transgenic animals susceptible to amyloidosis show an accelerated pathology, while non-transgenic animals can be used to study the initial seeding events and neurotoxic effects in a wild-type background. mdpi.comnih.gov
Injection Site: The hippocampus and cortex are common targets due to their vulnerability in AD. nih.gov
Research has shown that the seeding potency of Aβ can vary depending on the specific Aβ species and the stage of amyloid deposition. embopress.org For instance, studies have indicated that the seeding activity of brain extracts is highest during the initial phases of Aβ deposition. embopress.org The morphology of the resulting amyloid deposits can also be influenced by the nature of the seed. nih.gov
Direct infusion models have been instrumental in demonstrating that Aβ aggregation can be initiated and propagated through a prion-like mechanism. nih.govjnmjournal.org These models provide a robust platform to investigate the specific contribution of fragments like Aβ(26-38) to the initiation and spread of amyloid pathology, as well as associated neuroinflammatory and degenerative changes.
Computational Modeling and Simulation Approaches for Beta-Amyloid (26-38) Dynamics
Computational methods, particularly molecular dynamics (MD) simulations and docking studies, have become powerful tools for investigating the behavior of Aβ peptides at an atomic level. These approaches provide insights into the conformational dynamics, aggregation processes, and molecular interactions of Aβ fragments like Aβ(26-38) that are often difficult to capture through experimental techniques alone.
Molecular Dynamics (MD) Simulations of Conformation and Aggregation
MD simulations are computational experiments that track the movements of atoms and molecules over time, governed by the principles of classical mechanics. tandfonline.compnas.org This allows for the detailed examination of the conformational changes that Aβ peptides undergo, from their initial soluble states to the formation of β-sheet-rich structures that are the hallmark of amyloid fibrils. tandfonline.compnas.orgmdpi.com
Simulations have revealed that Aβ peptides are intrinsically disordered and can adopt a variety of conformations in aqueous solution. pnas.org A key event in the aggregation pathway is the conformational transition from a random coil or α-helical state to a β-sheet structure. pnas.orgplos.org MD studies have shown that this transition can be influenced by environmental factors, such as the presence of lipid membranes. pnas.orgplos.org
For fragments like Aβ(26-38), MD simulations can elucidate:
Inherent structural propensities: Identifying regions within the fragment that have a high tendency to form β-sheets.
Early aggregation events: Modeling the initial interactions between two or more peptide monomers to understand the nucleation process. tandfonline.com
Influence of the environment: Simulating the peptide's behavior at interfaces, such as with cell membranes, which are thought to accelerate aggregation. nih.gov
Conformational stability: Assessing the stability of different oligomeric and fibrillar structures formed by the fragment.
The insights gained from MD simulations are crucial for understanding the fundamental mechanisms of amyloid formation and for designing potential therapeutic strategies aimed at preventing or disrupting the aggregation process. pnas.orgnih.gov
Computational Docking Studies of Molecular Interactions
Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govplos.org In the context of Aβ(26-38), docking studies are primarily used to investigate the interactions between the peptide and other molecules, such as potential inhibitors or cellular receptors. nih.govnih.govmdpi.com
The process involves placing a ligand (e.g., a small molecule inhibitor) into the binding site of a receptor (e.g., the Aβ(26-38) peptide or its fibrillar form) and calculating the binding affinity for different orientations. plos.org This allows for the identification of potential binding sites and the key amino acid residues involved in the interaction. nih.gov
Applications of Docking Studies for Aβ(26-38):
| Interacting Molecule | Research Goal | Example Findings |
| Small Molecule Inhibitors | To identify compounds that can bind to Aβ(26-38) and prevent its aggregation. | Docking studies have identified natural compounds that show favorable binding energies to Aβ, suggesting their potential as inhibitors. nih.gov |
| Cellular Receptors | To understand how Aβ(26-38) might interact with cell surface proteins, potentially triggering downstream signaling pathways. | Docking has been used to study the interaction between Aβ and receptors like RAGE, identifying key interaction interfaces. nih.gov |
| Other Peptides/Proteins | To investigate the cross-seeding potential between Aβ(26-38) and other amyloidogenic proteins. | Computational models can predict the likelihood of intermolecular β-sheet formation between different peptides. mdpi.com |
Docking studies, often used in conjunction with MD simulations to refine the binding poses and assess the stability of the complex, are a valuable tool in the rational design of therapeutic agents targeting the specific pathological actions of Aβ fragments like Aβ(26-38). nih.govplos.orgacs.org
Theoretical Frameworks and Hypotheses Involving Beta Amyloid 26 38
Contribution of Beta-Amyloid (26-38) to the Amyloid Cascade Hypothesis of Neurodegeneration
The amyloid cascade hypothesis, first proposed in 1992, posits that the deposition of amyloid-beta (Aβ) peptides is the primary event in the pathogenesis of Alzheimer's disease (AD). frontiersin.orgmdpi.comjneurology.com This initial deposition is thought to trigger a cascade of downstream events, including the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, synaptic dysfunction, and ultimately, neuronal loss and dementia. frontiersin.orgjneurology.com The Aβ peptide is derived from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. frontiersin.orgwikipedia.org
While the full-length Aβ peptides, particularly Aβ(1-42), are central to this hypothesis due to their high propensity for aggregation, shorter fragments have also been implicated in the neurodegenerative process. wikipedia.orgnih.gov Among these, the Beta-Amyloid (26-38) fragment has garnered attention. Research indicates that the Aβ(25-35) fragment, which largely overlaps with Aβ(26-38), is the shortest peptide fragment that retains the toxicity of the full-length Aβ peptide and is considered a biologically active region. researchgate.netscientificlabs.co.uknih.gov
The toxicity of these fragments is linked to their ability to form insoluble aggregates with a high β-sheet content, a key feature of the amyloid plaques found in AD brains. scientificlabs.co.uknih.gov The revised amyloid cascade hypothesis suggests that it is the soluble oligomeric forms of Aβ, rather than the insoluble plaques, that are the primary neurotoxic species. mdpi.commdpi.com These oligomers are believed to directly cause synaptic dysfunction and neuronal apoptosis. mdpi.com The Aβ(26-38) fragment, with its inherent tendency to aggregate, contributes to this pool of toxic oligomers, thus playing a role within the framework of the amyloid cascade hypothesis. scientificlabs.co.uk
| Key Peptides in the Amyloid Cascade Hypothesis | Primary Role | Source |
| Aβ(1-42) | Major component of amyloid plaques, highly amyloidogenic. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Aβ(1-40) | Also found in plaques, but generally less amyloidogenic than Aβ(1-42). frontiersin.org | frontiersin.org |
| Aβ(25-35) | Shortest fragment retaining the toxicity of full-length Aβ, highly aggregative. researchgate.netnih.gov | researchgate.netnih.gov |
| Beta-Amyloid (26-38) | A key fragment within the toxic core of Aβ, contributes to aggregation and neurotoxicity. scientificlabs.co.uk | scientificlabs.co.uk |
Role of Beta-Amyloid (26-38) in the Prion-Like Propagation and Spreading of Amyloid Pathology
A growing body of evidence suggests that the spread of Aβ pathology throughout the brain occurs through a "prion-like" mechanism. oup.comnih.govpnas.org This concept posits that misfolded Aβ aggregates can act as "seeds," inducing the misfolding of normally folded Aβ molecules in a self-propagating cascade. wikipedia.orgfrontiersin.org This process is thought to underlie the stereotypical progression of amyloid plaque deposition observed in different brain regions during the course of AD. nih.gov
The Aβ(26-38) fragment is implicated in this prion-like propagation due to its intrinsic ability to form stable, β-sheet-rich aggregates that can act as seeds. scientificlabs.co.uk The central sequence of Aβ, which includes this fragment, is known to form amyloid on its own and likely constitutes the core of the fibril. wikipedia.org The process of seeding involves the addition of preformed aggregates (seeds) which accelerates the polymerization of monomeric peptides, significantly shortening the lag phase of aggregation. frontiersin.org
Experimental studies have demonstrated that the injection of brain extracts containing Aβ aggregates into susceptible animal models can induce cerebral β-amyloidosis. pnas.orgmdpi.com Furthermore, synthetic Aβ aggregates have also been shown to induce this pathology, providing strong evidence for the prion-like properties of Aβ. pnas.org While much of this research has focused on full-length Aβ, the inherent aggregative and toxic nature of the Aβ(26-38) region suggests its participation in the formation of these initial seeds that drive the propagation of amyloid pathology. scientificlabs.co.uk The interaction of Aβ oligomers with the cellular prion protein (PrPC) has also been identified as a critical step in mediating neuronal toxicity, further linking the amyloid cascade to prion-related mechanisms. mdpi.com
| Evidence for Prion-Like Propagation of Aβ | Key Findings | References |
| In vivo Seeding | Injection of Aβ-rich brain extracts into animal models induces amyloid pathology. | pnas.orgmdpi.com |
| Synthetic Aβ Seeding | Aggregates of synthetic Aβ peptides are sufficient to induce β-amyloidosis in vivo. | pnas.org |
| Stereotypical Progression | Aβ deposition follows a predictable pattern of spreading in the brain, consistent with propagation. | nih.gov |
| Cellular Prion Protein (PrPC) Interaction | Aβ oligomers bind to PrPC to exert neurotoxic effects. | mdpi.com |
Models of Beta-Amyloid (26-38) Toxicity Focusing on Soluble Oligomeric Species
The prevailing view on Aβ toxicity has shifted from the insoluble plaques to the soluble oligomeric species, which are now considered the most neurotoxic forms. mdpi.comacs.orgmdpi.com These oligomers, ranging from dimers to larger assemblies, are believed to be the primary culprits in causing synaptic dysfunction, neuronal cell death, and cognitive decline in AD. mdpi.commdpi.com The Aβ(25-35) fragment, which encompasses the Aβ(26-38) sequence, is a key player in this model as it is the shortest fragment that exhibits the neurotoxicity of the full-length peptide. researchgate.netnih.gov
The toxicity of Aβ oligomers, including those formed by or containing the Aβ(26-38) region, is thought to be mediated through several mechanisms:
Membrane Disruption: Aβ oligomers can directly interact with neuronal membranes, forming pores or channels that disrupt ion homeostasis, leading to an unregulated influx of calcium and subsequent cell death. nih.gov
Receptor Binding: Oligomers can bind to various receptors on the neuronal surface, triggering aberrant signaling pathways that lead to synaptic dysfunction and neurotoxicity. nih.govmdpi.com
Oxidative Stress: The aggregation of Aβ peptides is associated with the production of reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and nucleic acids. nih.govnih.gov The Aβ(25-35) fragment, in particular, has been shown to play a significant role in free radical-associated neurotoxicity. nih.gov
Mathematical models are being developed to better understand the accumulated toxicity of Aβ oligomers over time. biorxiv.org These models suggest that the concentration of oligomers integrated over time determines a threshold for neuronal death, highlighting the importance of these soluble species in the long-term progression of the disease. biorxiv.org The Aβ(25-35) fragment is frequently used in in vitro studies to induce neurotoxicity in cell cultures, serving as a model to investigate the mechanisms of Aβ-induced cellular damage. mdpi.com
| Proposed Mechanisms of Aβ Oligomer Toxicity | Description | Supporting Evidence |
| Membrane Permeabilization | Formation of ion channels or pores in the neuronal membrane, leading to Ca2+ dysregulation. | nih.gov |
| Receptor-Mediated Toxicity | Binding to cell surface receptors (e.g., PrPC, mGluR5) activating downstream neurotoxic signaling. | mdpi.commdpi.com |
| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS) causing cellular damage. | nih.govnih.gov |
| Mitochondrial Dysfunction | Aβ oligomers can impair mitochondrial function, a key event in neuronal cell death. | frontiersin.org |
Future Directions in Beta Amyloid 26 38 Academic Research
Elucidation of High-Resolution Structures of Beta-Amyloid (26-38) Aggregates in Biologically Relevant Contexts
A critical area of future research is the determination of high-resolution structures of Aβ(26-38) aggregates. While extensive structural studies have been conducted on full-length Aβ fibrils, the specific conformations of Aβ(26-38) oligomers and fibrils are less understood. Techniques like cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy are powerful tools for this purpose. nih.govnih.gov
Recent advancements in cryo-EM have enabled the visualization of amyloid structures at near-atomic resolution. nih.gov Applying this technique to Aβ(26-38) could reveal the distinct folding patterns and intermolecular interactions that drive its aggregation. Similarly, ssNMR can provide detailed insights into the structure and dynamics of Aβ(26-38) in a fibrillar state, including the arrangement of β-sheets. pnas.orgosti.govacs.org Understanding these structures is not only fundamental to comprehending their pathological effects but also crucial for structure-based drug design aimed at inhibiting their formation. princeton.edu
Development of Advanced Methodologies for Studying Beta-Amyloid (26-38) Dynamics in Complex Biological Environments
Investigating the dynamic behavior of Aβ(26-38) within the complex milieu of the brain is a significant challenge. Future research will necessitate the development and application of advanced methodologies to track the peptide's aggregation and interactions in real-time and in a cellular context.
Advanced Imaging Techniques: Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (dSTORM) and DNA-PAINT, offer the potential to visualize Aβ(26-38) aggregates with nanoscale resolution, far exceeding the diffraction limit of conventional microscopy. researchgate.netacs.org These methods can provide detailed morphological information about individual aggregates. researchgate.netscispace.com Furthermore, techniques like Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) can be employed to study the kinetics of Aβ(26-38) aggregation and its interactions with other molecules in living cells.
Spectroscopic and Other Biophysical Methods: Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of Aβ(26-38) from its monomeric state to the formation of oligomers and fibrils. nih.govnih.gov In-cell NMR can provide insights into the behavior of the peptide within a cellular environment. Additionally, techniques like atomic force microscopy (AFM) can be used to study the morphology and mechanical properties of Aβ(26-38) aggregates. biorxiv.org
| Methodology | Application for Aβ(26-38) Research | Potential Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of Aβ(26-38) fibrils and oligomers. | Detailed molecular architecture, including β-sheet arrangement and intermolecular contacts. |
| Solid-State NMR (ssNMR) | Characterizing the structure and dynamics of Aβ(26-38) aggregates. osti.govacs.org | Atomic-level information on fibril polymorphism and molecular motion. nih.gov |
| Super-Resolution Microscopy (e.g., dSTORM, DNA-PAINT) | Visualizing Aβ(26-38) aggregates in vitro and in cells with high spatial resolution. researchgate.netacs.org | Morphology, size distribution, and localization of aggregates. researchgate.netscispace.com |
| In-Cell NMR | Studying the conformation and interactions of Aβ(26-38) inside living cells. | Understanding how the cellular environment influences peptide behavior. |
| Atomic Force Microscopy (AFM) | Imaging the morphology and measuring the mechanical properties of Aβ(26-38) aggregates. biorxiv.org | Information on aggregate structure and stability. |
Identification of Novel Molecular Interactors and Pathways Influenced by Beta-Amyloid (26-38)
Aβ(26-38) likely exerts its effects by interacting with a variety of cellular components, thereby influencing signaling pathways and cellular processes. Identifying these molecular interactors is a key area for future investigation.
Proteomic Approaches: Proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), can be used to identify proteins that bind to Aβ(26-38). scirp.org This can reveal novel binding partners and shed light on the cellular machinery affected by the peptide. Systems-level proteomic analyses of brain tissue from Alzheimer's disease models can also identify proteins and pathways that are altered in response to amyloid pathology. nih.gov
Cellular and Molecular Biology Techniques: Once potential interactors are identified, their functional relevance can be validated using a range of cellular and molecular biology techniques. This includes studying the impact of Aβ(26-38) on specific signaling pathways, such as those involved in inflammation, oxidative stress, and synaptic function. imrpress.comimrpress.com For instance, research has pointed to interactions between Aβ and receptors like RAGE (Receptor for Advanced Glycation Endproducts), which can trigger downstream signaling cascades. nih.gov
| Potential Interactor/Pathway | Method of Investigation | Potential Consequence of Interaction |
| Cellular Receptors (e.g., RAGE) | Co-immunoprecipitation, Cell-based signaling assays | Activation of inflammatory and stress pathways. imrpress.comnih.gov |
| Cytosolic Proteins | Proteomics, Yeast-two-hybrid screening | Interference with normal protein function, sequestration into aggregates. |
| Lipids and Membranes | Biophysical assays (e.g., NMR, fluorescence) | Disruption of membrane integrity, formation of toxic pores. |
| Signaling Pathways (e.g., MAPK, NF-κB) | Western blotting, Reporter gene assays | Altered gene expression, cellular dysfunction. imrpress.com |
Understanding the Potential Physiological Roles of Beta-Amyloid (26-38) (if any, beyond pathology)
While Aβ peptides are primarily associated with pathology, there is emerging evidence that they may also have physiological roles. wikipedia.org It is conceivable that shorter fragments like Aβ(26-38) could also participate in normal biological processes.
Future research could explore whether Aβ(26-38) exhibits any of the proposed physiological functions of full-length Aβ, such as:
Antimicrobial activity: Protecting against infections. frontiersin.org
Regulation of synaptic function: Modulating neurotransmission. mdpi.com
Neuroprotection: Shielding neurons from excitotoxicity at low concentrations. en-journal.org
Investigating these potential roles will require sensitive in vitro and in vivo models that can distinguish between physiological and pathological concentrations and conformations of the peptide. Understanding any beneficial functions of Aβ(26-38) would be crucial for developing therapeutic strategies that selectively target its toxic forms while preserving any essential physiological activities.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Beta-Amyloid (26-38) with high purity?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Purify via reverse-phase HPLC (≥95% purity) and confirm molecular weight using MALDI-TOF mass spectrometry. Ensure proper lyophilization and storage at -80°C to prevent aggregation .
- Key Considerations : Monitor coupling efficiency via Kaiser tests and optimize cleavage conditions (e.g., TFA:thioanisole:H₂O:EDT = 92.5:5:2.5:2.5) to minimize truncation products .
Q. How can researchers characterize the structural properties of Beta-Amyloid (26-38)?
- Methodology : Employ circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet) in varying solvents. Validate aggregation states using transmission electron microscopy (TEM) and dynamic light scattering (DLS). For atomic-level insights, use NMR spectroscopy in trifluoroethanol (TFE)-water mixtures .
- Data Interpretation : Compare CD spectra to reference databases (e.g., PDB) and quantify β-sheet content via deconvolution software like BeStSel .
Q. What assays are recommended to assess Beta-Amyloid (26-38) toxicity in neuronal models?
- Methodology : Use primary cortical neurons or SH-SY5Y cells treated with 5–20 µM Beta-Amyloid (26-38) for 24–48 hours. Measure viability via MTT assays and apoptosis via caspase-3 activation. Include Thioflavin T staining to correlate toxicity with fibril formation .
- Controls : Pre-treat with Congo Red or resveratrol to inhibit aggregation and confirm specificity .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo studies on Beta-Amyloid (26-38) neurotoxicity be resolved?
- Methodology : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences. For in vivo studies, use stable isotope labeling kinetics (SILK) in transgenic mice to quantify peptide turnover rates. Cross-validate with microdialysis to measure interstitial fluid concentrations .
- Critical Analysis : Assess confounding factors like blood-brain barrier permeability and glial clearance efficiency. Use multivariate regression to isolate variables affecting toxicity .
Q. What statistical approaches are optimal for analyzing Beta-Amyloid (26-38) aggregation kinetics?
- Methodology : Fit kinetic data (e.g., ThT fluorescence) to the Finke-Watzky two-step model using nonlinear regression. Compare nucleation-dependent vs. downhill aggregation via Akaike information criterion (AIC). For reproducibility, report 95% confidence intervals and use ANOVA to test batch-to-batch variability .
- Data Validation : Include bootstrap resampling to assess parameter robustness and use open-source tools like AmyloFit for standardized analysis .
Q. How should researchers design experiments to evaluate Beta-Amyloid (26-38) interactions with lipid bilayers?
- Methodology : Prepare large unilamellar vesicles (LUVs) with brain-mimetic lipid compositions (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine:cholesterol = 7:3). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Validate membrane disruption via calcein leakage assays .
- Optimization : Control for pH, ionic strength, and peptide-to-lipid ratios. Use atomic force microscopy (AFM) to visualize pore formation .
Q. What strategies mitigate oxidative damage artifacts in Beta-Amyloid (26-38) studies?
- Methodology : Pre-treat buffers with Chelex resin to remove metal ions. Include antioxidants (e.g., 1 mM ascorbate) in assays and quantify reactive oxygen species (ROS) via DCFH-DA fluorescence. Validate purity using SDS-PAGE with silver staining .
- Troubleshooting : Compare results under anaerobic vs. aerobic conditions to identify oxidation-dependent effects .
Methodological Best Practices
- Data Reproducibility : Document batch numbers, solvent sources, and equipment calibration details in supplementary materials. For structural studies, deposit raw NMR/CD data in public repositories (e.g., Zenodo) .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies. Use the CONSORT checklist for clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
